Enantiomeric Purity vs. Racemate: A Defined Chiral Synthon
This compound is the single (R)-enantiomer (CAS 277298-22-3) in contrast to the widely available racemic mixture (CAS 1196151-56-0) . Procurement of the (R)-enantiomer ensures that the chiral center is pre-defined, eliminating the need for chiral resolution or separation of diastereomers after further derivatization. Using the racemate introduces a statistical 1:1 mixture of enantiomers, which, when carried through a synthesis, creates a mixture of diastereomers. This necessitates additional, often costly, chiral separation steps or results in a theoretical 50% maximum yield of the desired final enantiopure product.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer (CAS 277298-22-3) |
| Comparator Or Baseline | Racemic mixture, (R)- and (S)-enantiomers (CAS 1196151-56-0) |
| Quantified Difference | 100% (R)-enantiomer vs. a 50:50 mixture of (R) and (S) enantiomers |
| Conditions | Chemical identity and procurement specification |
Why This Matters
This negates the risk of unwanted stereochemical outcomes and avoids a 50% yield loss inherent to racemic starting materials, directly impacting cost-efficiency and purity profiles in multi-step syntheses.
